molecular formula C14H14N2O3 B2698405 5-Phenoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid CAS No. 1283964-48-6

5-Phenoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid

Cat. No.: B2698405
CAS No.: 1283964-48-6
M. Wt: 258.277
InChI Key: AGJDPPWBVQOYCZ-UHFFFAOYSA-N
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Description

5-Phenoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid is an organic compound with the molecular formula C14H14N2O3 It is a pyrimidine derivative, characterized by the presence of a phenoxy group at the 5-position, an isopropyl group at the 2-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol reacts with a halogenated pyrimidine intermediate.

    Isopropyl Group Addition: The isopropyl group can be added through an alkylation reaction using isopropyl halide and a suitable base.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy group, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Phenoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes and receptors involved in various diseases.

    Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Research: It is used as a tool compound to study the biological pathways and molecular mechanisms in which pyrimidine derivatives are involved.

    Industrial Applications: The compound is explored for its potential use in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Phenoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The phenoxy and isopropyl groups can enhance the compound’s binding affinity and selectivity for its molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    2-(Propan-2-yl)pyrimidine-4-carboxylic acid: Lacks the phenoxy group, which may result in different biological activity and chemical properties.

    5-Phenoxy-4-pyrimidinecarboxylic acid: Lacks the isopropyl group, which may affect its binding affinity and selectivity for molecular targets.

    2-(Propan-2-yl)-5-(methoxy)pyrimidine-4-carboxylic acid: Contains a methoxy group instead of a phenoxy group, which may influence its chemical reactivity and biological activity.

Uniqueness

5-Phenoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both the phenoxy and isopropyl groups, which can enhance its chemical reactivity and biological activity. The combination of these functional groups can result in unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-phenoxy-2-propan-2-ylpyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-9(2)13-15-8-11(12(16-13)14(17)18)19-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJDPPWBVQOYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C(=N1)C(=O)O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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